Ozagrel

説明

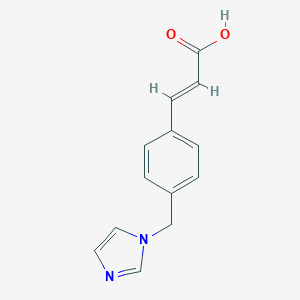

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZKQBHERIJWAO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048547 | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82571-53-7 | |

| Record name | Ozagrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Ozagrel Action

Molecular Inhibition of Thromboxane (B8750289) A2 Synthase

Ozagrel functions by directly inhibiting thromboxane A2 synthase, an enzyme crucial for the biosynthesis of thromboxane A2 from prostaglandin (B15479496) H2 (PGH2) nih.govnih.govfishersci.cafishersci.fiselleckchem.comnih.gov. This inhibition is highly specific, preventing the conversion of prostaglandin endoperoxides into the potent vasoconstrictor and platelet aggregator, TXA2 nih.govnih.gov.

This compound demonstrates high selectivity for thromboxane A2 synthase. Research indicates that this compound (also known as OKY-046) effectively inhibits TXA2 synthase without significantly affecting other enzymes involved in the arachidonic acid cascade, such as fatty acid cyclooxygenase, 5-lipoxygenase, prostacyclin (PGI2) synthase, and PGE2 isomerase lipidmaps.org. This selectivity is a key aspect of its pharmacological profile, minimizing off-target effects that might arise from broader inhibition of eicosanoid synthesis. The inhibitory potency of this compound for thromboxane A2 synthase has been quantified. For rabbit platelet thromboxane A2 synthase, this compound exhibits an IC50 value of 11 nM selleckchem.comselleckchem.comchemsrc.com. For human platelet aggregation, this compound hydrochloride has an IC50 of 53.12 μM medchemexpress.comfda.govnih.govlipidmaps.org. The interaction is further characterized by a possible cation-π interaction between the iron atom of the heme group of thromboxane synthase and the basic nitrogen atom of the imidazolyl group of this compound nih.gov.

Table 1: Inhibitory Concentrations (IC50) of this compound on Thromboxane A2 Synthase

| Target Enzyme/Effect | Species | IC50 Value | Reference |

| Thromboxane A2 Synthase Inhibition | Rabbit | 11 nM | selleckchem.comselleckchem.comchemsrc.com |

| Human Platelet Aggregation | Human | 53.12 µM | medchemexpress.comfda.govnih.govlipidmaps.org |

| Thromboxane Synthase Inhibition | Rabbit | 56.0 ng/mL | nih.gov |

The inhibitory efficacy of this compound on thromboxane A2 synthase can vary across different species. Studies have indicated that the inhibition of TXA2 synthase by this compound is more effective on human and rabbit enzymes compared to those from other species lipidmaps.org. Animal studies have demonstrated this compound's effects in various models, including guinea pigs, rats, mice, and cats lipidmaps.orgselleckchem.comchemsrc.com. For instance, in guinea pigs, this compound prevents oleic acid-induced thromboxane A2 generation selleckchem.com and inhibits leukotriene-, platelet-activating factor-, and antigen-induced bronchoconstriction lipidmaps.org. In rats, this compound decreases the area and volume of cortical infarction after ischemia-reperfusion and suppresses neurological deficits in microthrombosis models selleckchem.comchemsrc.com. It also improves reduced spontaneous locomotor activity in conscious cerebral ischemia-reperfusion mouse models selleckchem.comchemsrc.com. In cats, this compound recovers the post-ischemic decrease in cortical PO2 after middle cerebral artery occlusion-reperfusion selleckchem.comchemsrc.com. Furthermore, this compound has been shown to inhibit spasms of the basilar artery and reduce decreases in regional cerebral blood flow in dogs lipidmaps.org.

Downstream Pharmacological Cascade Modulations

Beyond the direct inhibition of thromboxane A2 synthase, this compound exerts significant downstream modulatory effects on related prostaglandins.

By selectively inhibiting thromboxane A2 synthase, this compound directly curtails the synthesis of thromboxane A2 from its precursor, prostaglandin H2 (PGH2) nih.govnih.govfishersci.cafishersci.fiselleckchem.comnih.govwikiwand.com. This reduction in TXA2 levels leads to a decrease in potent vasoconstriction and platelet aggregation, thereby maintaining normal blood flow and preventing pathological clot formation nih.govfishersci.cafishersci.finih.govwikiwand.com. The stable metabolite of TXA2, thromboxane B2 (TXB2), is often measured to assess the inhibition of TXA2 production nih.govfoodb.ca. This compound's action effectively diminishes these prothrombotic and vasoconstrictive properties, contributing to its antithrombotic benefits selleckchem.comnih.gov.

A critical downstream effect of this compound's action is the enhancement of prostacyclin (PGI2) synthesis. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, acting antagonistically to TXA2 fishersci.ca. This compound facilitates the generation of prostacyclin, contributing to a more balanced hemostatic environment fishersci.cawikiwand.com. The stable metabolite of prostacyclin, 6-keto-prostaglandin F1α (6-keto-PGF1α), is typically measured to quantify the increase in PGI2 production selleckchem.comwikiwand.comfoodb.ca. This increase in PGI2 levels, alongside the reduction in TXA2, helps to improve cerebral blood flow and mitigate vasospasms fishersci.cawikiwand.com.

Antiplatelet Aggregation Mechanisms

This compound functions as a potent antiplatelet agent by selectively inhibiting the enzyme thromboxane A2 synthase hmdb.caguidetopharmacology.orglipidmaps.org. Thromboxane A2 (TXA2) is a highly prothrombotic eicosanoid produced by activated platelets, serving as a powerful stimulator of platelet activation and aggregation wikiwand.comwikipedia.orglipidmaps.org. The inhibition of TXA2 synthesis by this compound leads to a reduction in the circulating levels of TXA2, thereby decreasing platelet aggregation and preventing thrombus formation wikiwand.comwikipedia.orgfishersci.ca. This mechanism is crucial in mitigating the risk of ischemic events, such as strokes and heart attacks, where blood clots can obstruct blood flow to vital organs wikiwand.com.

Research findings highlight this compound's inhibitory potency on human platelet aggregation.

| Compound | Target | IC50 (µM) |

| This compound | Human platelet aggregation | 53.12 hmdb.calipidmaps.org |

| This compound | Thromboxane A2 synthetase | 0.004 (4 nM) nih.gov |

Vasodilatory Mechanisms

Beyond its antiplatelet effects, this compound also exerts vasodilatory actions nih.govabcam.cn. Thromboxane A2 is a potent vasoconstrictor wikiwand.comwikipedia.orglipidmaps.org. By inhibiting the synthesis of TXA2, this compound effectively reduces its vasoconstrictive influence on blood vessels wikiwand.comwikipedia.org. This leads to vasodilation, promoting improved local perfusion in tissues, enhancing blood circulation, and contributing to a reduction in blood pressure wikipedia.orgnih.govabcam.cn. This dual action of reducing platelet aggregation and inducing vasodilation contributes to this compound's role in improving microcirculation and alleviating hypercoagulable states wikipedia.org.

Interactions with Other Cellular Pathways and Targets

This compound's influence extends to broader cellular pathways, particularly those involving key regulatory enzymes and proteins, underscoring its multifaceted pharmacological profile.

Exploration of Mitogen-Activated Protein Kinase 14 (MAPK14) as a Research Target

Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38 alpha MAPK, is a critical component of cellular signaling cascades, playing a significant role in responses to various extracellular stimuli, including proinflammatory cytokines and physical stress guidetopharmacology.orgfigshare.com. MAPK14 is known to phosphorylate a wide array of proteins, influencing processes from gene expression to cell cycle regulation and stress responses guidetopharmacology.orgfigshare.com.

In the context of research, MAPK14 has been identified as a target associated with detailed drug and target data for compounds like this compound, suggesting ongoing investigation into potential interactions or modulatory effects nih.gov. For instance, the activity of Protein O-Glc-N-acylation catalyzed by O-GlcNAc transferase (OGT) is regulated by MAPK14, and their interaction intensifies upon MAPK14 activation, particularly under glucose deprivation conditions guidetopharmacology.orgnih.govwikipedia.org. This interaction may influence OGT activity by facilitating its recruitment to specific targets, such as neurofilament H, thereby stimulating its O-Glc-N-acylation guidetopharmacology.orgnih.govwikipedia.org. Furthermore, research has indicated that MAPK14 overexpression can be a transcriptomic feature in conditions like polycythemia vera, correlating with adverse clinical outcomes, including thrombosis. This highlights MAPK14 as an important research target in understanding and potentially treating various diseases guidetopharmacology.org.

Influence on Arachidonic Acid Cascade Enzymes Beyond Thromboxane A2 Synthase

The arachidonic acid cascade is a complex enzymatic pathway that leads to the production of various biologically active lipid mediators, collectively known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These mediators play diverse roles in physiological and pathophysiological processes, such as inflammation, pain, and vascular tone.

This compound's primary and well-established mechanism of action is the selective inhibition of thromboxane A2 synthase, which prevents the conversion of prostaglandin H2 into thromboxane A2 wikiwand.comguidetopharmacology.orgwikipedia.orgfishersci.ca. While this compound specifically targets this enzyme, it is important to note that the arachidonic acid cascade involves other key enzymes beyond thromboxane A2 synthase. These include cyclooxygenases (COX-1 and COX-2), which initiate the synthesis of prostanoids, and lipoxygenases (e.g., 5-lipoxygenase), which are responsible for leukotriene synthesis.

Although this compound's direct inhibitory influence is focused on TXA2 synthase, the broader arachidonic acid cascade can still produce other active metabolites. For instance, F2-isoprostanes, which are non-enzymatic products of arachidonic acid formed in the presence of reactive oxygen species, can act as alternative ligands for thromboxane A2 receptors, even when thromboxane A2 synthesis is inhibited. This indicates the intricate nature of the arachidonic acid pathway and the presence of compensatory or alternative signaling routes that can maintain biological activity despite the inhibition of a specific enzyme like TXA2 synthase. Therefore, this compound modulates the balance of eicosanoids by reducing TXA2 production, but the entire cascade involves numerous other enzymes and products, contributing to a complex regulatory network.

Preclinical Pharmacological and Biological Effects of Ozagrel

Antithrombotic and Antiplatelet Efficacy in In Vitro and Ex Vivo Models

Ozagrel's efficacy as an antithrombotic and antiplatelet agent has been substantiated through a variety of in vitro and ex vivo studies. These investigations have focused on its ability to modulate platelet function and inhibit the formation of thrombi, key events in the pathophysiology of thrombotic diseases.

Platelet Function Modulation Studies

This compound has demonstrated significant inhibitory effects on platelet aggregation, primarily through its targeted inhibition of TXA2 synthase. In ex vivo studies using rat models, orally administered this compound dose-dependently inhibited platelet aggregation induced by arachidonic acid. nih.gov The oral ID50 value for this inhibition was determined to be 0.92 mg/kg. nih.gov Furthermore, in vitro studies have established an IC50 value of 52.46 ± 3.29 μM for this compound against arachidonic acid-induced platelet aggregation. nih.gov However, its inhibitory effect on ADP-induced platelet aggregation was observed to be significantly less potent, with an IC50 value greater than 1,000 μM. nih.gov This highlights the selectivity of this compound's action on the thromboxane (B8750289) pathway.

| Parameter | Model System | Agonist | Result | Reference |

|---|---|---|---|---|

| Inhibition of Platelet Aggregation (ID50) | Ex vivo (Rat) | Arachidonic Acid | 0.92 mg/kg (p.o.) | nih.gov |

| Inhibition of Platelet Aggregation (IC50) | In vitro | Arachidonic Acid (1 μM) | 52.46 ± 3.29 μM | nih.gov |

| Inhibition of Platelet Aggregation (IC50) | In vitro | ADP (10 μM) | >1,000 μM | nih.gov |

Thrombus Formation Inhibition Assays

The antiplatelet effects of this compound translate into a notable ability to inhibit thrombus formation. In a rat model of femoral vein platelet-rich thrombosis induced by endothelial injury, orally administered this compound demonstrated a dose-dependent inhibitory effect with an ID50 value of 13.7 mg/kg. nih.gov Intravenous administration of this compound in the same model showed a therapeutic effect on thrombosis with an ED50 value of 0.066 mg/kg. nih.gov In a photochemically induced middle cerebral artery (MCA) thrombosis model in rats, oral administration of this compound at a dose of 10 mg/kg also showed an inhibitory effect on thrombus formation. nih.gov

| Model System | Method of Induction | Parameter | Result | Reference |

|---|---|---|---|---|

| Rat Femoral Vein Thrombosis | Endothelial Injury | ID50 (oral) | 13.7 mg/kg | nih.gov |

| Rat Femoral Vein Thrombosis | Endothelial Injury | ED50 (intravenous) | 0.066 mg/kg | nih.gov |

| Rat Middle Cerebral Artery Thrombosis | Photochemical | Inhibition | Effective at 10 mg/kg (p.o.) | nih.gov |

Neurovascular Protective Effects in Ischemic Models

Beyond its direct antithrombotic actions, preclinical studies have revealed this compound's significant neurovascular protective effects in various models of cerebral ischemia. These protective actions are attributed to its ability to reduce the extent of brain damage, improve neurological function, and maintain cerebral perfusion.

Reduction of Cerebral Infarct Volume

In animal models of ischemic stroke, this compound has been shown to effectively reduce the volume of cerebral infarction. In a rat model of middle cerebral artery occlusion (MCAO) with reperfusion, this compound administered at a dose of 3 mg/kg resulted in a decrease in both the area and volume of cortical infarction. nih.gov Similarly, in a photochemically induced thrombotic cerebral infarction model in rats, this compound treatment led to a significantly smaller infarct volume compared to the vehicle-treated group. nih.gov Another study utilizing a rat MCA thrombosis model also reported that this compound significantly reduced the infarct size. nih.gov

| Animal Model | Ischemia Model | Key Finding | Reference |

|---|---|---|---|

| Rat | Middle Cerebral Artery Occlusion (MCAO) with Reperfusion | Decreased area and volume of cortical infarction at 3 mg/kg. | nih.gov |

| Rat | Photochemically Induced Thrombotic Cerebral Infarction | Significantly smaller infarct volume compared to vehicle. | nih.gov |

| Rat | Middle Cerebral Artery (MCA) Thrombosis | Significantly reduced infarct size. | nih.gov |

Amelioration of Neurological Deficits

Consistent with its ability to reduce brain tissue damage, this compound has demonstrated efficacy in improving neurological outcomes in preclinical stroke models. In a rat microthrombosis model, this compound showed suppressive effects on neurological deficits. nih.gov A meta-analysis of randomized controlled trials in patients with acute ischemic stroke also supports the finding that this compound is effective for the improvement of neurological impairment during scheduled treatment. nih.govnih.gov While this is a clinical finding, it aligns with the preclinical observations of improved neurological function.

| Animal Model | Ischemia Model | Observed Effect on Neurological Deficits | Reference |

|---|---|---|---|

| Rat | Microthrombosis Model | Suppressive effects on neurological deficits. | nih.gov |

Preservation of Cerebral Blood Flow Dynamics

This compound's mechanism of action, which includes vasodilation through the inhibition of the potent vasoconstrictor TXA2, contributes to the preservation of cerebral blood flow in ischemic conditions. In a study on patients with lacunar infarction, the administration of sodium this compound was found to significantly increase blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter. nih.gov This clinical observation is supported by preclinical evidence demonstrating that this compound can improve cerebral circulatory disturbances. jneurology.com

| Model | Key Finding | Reference |

|---|---|---|

| Human (Lacunar Infarction) | Significantly increased blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter. | nih.gov |

Protection Against Oxygen-Glucose Deprivation Injury in Cellular Models

This compound has demonstrated neuroprotective potential in preclinical, cellular models of ischemic injury. Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model to simulate the ischemic conditions of a stroke, where cells are deprived of essential oxygen and glucose, leading to cell death and injury. nih.govnih.gov Research into novel codrugs incorporating this compound has shown promising results in mitigating this type of cellular damage.

In one such study, a series of codrugs synthesized from this compound and paeonol (B1678282) were evaluated for their neuroprotective effects. One particular compound, PNC3, was found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells, a cell line frequently used in neurological research. nih.gov This suggests that the pharmacological profile of this compound contributes to cellular protection under ischemic-like conditions. nih.gov

| Compound | Cell Line | Model | Observed Effect | Reference |

|---|---|---|---|---|

| PNC3 (this compound-Paeonol Codrug) | PC12 | Oxygen-Glucose Deprivation (OGD) | Protective effect against cellular injury | nih.gov |

Attenuation of Delayed Neuronal Cell Death

Beyond immediate cellular protection, this compound has been shown to attenuate the processes of delayed neuronal cell death that follow an ischemic event. In a preclinical study using a rat model of transient middle cerebral artery occlusion (MCAO), administration of sodium this compound prior to the ischemic insult resulted in significant neuroprotective effects. nih.gov

The study assessed neuronal survival and apoptosis seven days after the stroke. The findings indicated that the group treated with this compound had a smaller infarct volume compared to the control group. nih.gov Furthermore, immunohistofluorescence staining revealed a significantly higher number of surviving neurons (NeuN positive cells) and a lower level of apoptosis, as detected by the TUNEL assay, in the brains of this compound-treated rats. nih.gov These results highlight this compound's capacity to interfere with the apoptotic cascade and preserve neuronal tissue following ischemic reperfusion. nih.gov

| Parameter | This compound-Treated Group vs. Control | Method of Assessment | Reference |

|---|---|---|---|

| Infarct Volume | Smaller | TTC Staining | nih.gov |

| Neuronal Cell Survival | Higher number of NeuN positive cells | Immunohistofluorescence Staining | nih.gov |

| Apoptosis | Lower | TUNEL Assay | nih.gov |

Anti-Inflammatory and Antioxidative Stress Properties

Modulation of Systemic and Local Inflammatory Mediators

This compound, primarily known as a thromboxane A2 (TXA2) synthase inhibitor, demonstrates significant anti-inflammatory properties by modulating key inflammatory mediators. nih.govnih.gov TXA2 itself is an inflammatory lipid mediator, and its inhibition is a core component of this compound's mechanism. researchgate.net

In preclinical rat models of vascular dementia, this compound treatment has been shown to significantly ameliorate the rise in brain levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov The treatment also reduced the mRNA expression of these cytokines, indicating an effect at the transcriptional level. nih.gov Additionally, this compound was observed to decrease brain myeloperoxidase activity and neutrophil infiltration, which are key markers of the inflammatory response in tissue. nih.govnih.gov

| Inflammatory Mediator/Marker | Effect of this compound Treatment | Model System | Reference |

|---|---|---|---|

| Thromboxane A2 (TXA2) | Inhibited | General Mechanism | nih.govnih.gov |

| TNF-α (Tumor Necrosis Factor-alpha) | Reduced levels and mRNA expression | Rat Brain (Vascular Dementia Models) | nih.govnih.gov |

| IL-6 (Interleukin-6) | Reduced levels and mRNA expression | Rat Brain (Vascular Dementia Models) | nih.govnih.gov |

| Myeloperoxidase (MPO) Activity | Reduced | Rat Brain (Vascular Dementia Models) | nih.govnih.gov |

| Neutrophil Infiltration | Reduced | Rat Brain (Vascular Dementia Models) | nih.gov |

Mitigation of Oxidative Damage in Various Tissues

This compound has demonstrated a capacity to mitigate oxidative damage in brain tissue, a critical factor in the pathophysiology of various neurological conditions. In rat models of vascular dementia induced by either bilateral common carotid artery occlusion or hyperhomocysteinemia, a significant increase in brain oxidative stress was observed. nih.govnih.gov This was evidenced by elevated levels of thiobarbituric acid reactive species (TBARS), a key indicator of lipid peroxidation, and decreased levels of reduced glutathione (B108866) (GSH), a major endogenous antioxidant. nih.govnih.gov

Treatment with this compound was found to significantly ameliorate these biochemical changes. nih.govnih.gov The administration of this compound counteracted the rise in TBARS and the depletion of GSH, indicating a protective effect against oxidative damage within the brain tissue. nih.govnih.gov This suggests that this compound's therapeutic effects are, in part, attributable to its ability to restore balance in the cellular redox environment.

| Oxidative Stress Marker | Change in Disease Model | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Thiobarbituric Acid Reactive Species (TBARS) | Increased | Ameliorated the increase | nih.govnih.gov |

| Reduced Glutathione (GSH) | Decreased | Ameliorated the decrease | nih.govnih.gov |

Reduction of Neuroinflammation Markers

Corroborating its anti-inflammatory properties, this compound has been shown to specifically reduce markers of neuroinflammation. In a rat model of vascular dementia, this compound treatment effectively attenuated the neuroinflammatory response. nih.gov This was demonstrated by a significant reduction in the brain levels of key inflammatory cytokines TNF-α and IL-6. nih.gov

The study also noted a decrease in the expression of TNF-α and IL-6 mRNA, suggesting that this compound's action includes the modulation of gene expression for these inflammatory proteins. nih.gov Furthermore, this compound treatment led to a reduction in brain myeloperoxidase activity, an enzyme primarily found in neutrophils, and a decrease in neutrophil infiltration into the brain tissue. nih.gov These findings collectively point to this compound's potent ability to suppress the inflammatory cascade within the central nervous system. nih.gov

| Neuroinflammation Marker | Effect of this compound Treatment | Reference |

|---|---|---|

| Brain TNF-α Level | Reduced | nih.gov |

| Brain IL-6 Level | Reduced | nih.gov |

| Brain TNF-α & IL-6 mRNA Expression | Reduced | nih.gov |

| Brain Myeloperoxidase Activity | Reduced | nih.gov |

| Brain Neutrophil Infiltration | Reduced | nih.gov |

Endothelial Function Enhancement

Preclinical studies have provided evidence that this compound can enhance endothelial function, which is often impaired in vascular diseases. In rat models of vascular dementia, significant endothelial dysfunction was identified through impaired endothelium-dependent vasorelaxation in the isolated aorta and decreased levels of serum nitrite (B80452), a marker for nitric oxide bioavailability. nih.govnih.gov

Treatment with this compound markedly ameliorated these signs of endothelial dysfunction. nih.govnih.gov The studies reported that this compound administration improved endothelium-dependent vasorelaxation and reversed the decrease in serum nitrite levels. nih.govnih.gov This indicates that this compound helps restore the normal function of the vascular endothelium, potentially by improving nitric oxide signaling pathways, which is crucial for maintaining vascular health and blood flow. nih.govnih.gov The ability to dilate blood vessels is a recognized function of this compound. e3s-conferences.org

| Parameter | Observation in Disease Model | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Endothelium-Dependent Vasorelaxation | Impaired | Ameliorated impairment | nih.govnih.gov |

| Serum Nitrite Levels | Decreased | Ameliorated decrease | nih.govnih.gov |

Improvement of Endothelium-Dependent Vasorelaxation

The vascular endothelium plays a crucial role in regulating blood vessel tone through the release of various vasoactive substances, including nitric oxide (NO), a potent vasodilator. Endothelial dysfunction, characterized by impaired endothelium-dependent vasorelaxation, is a key factor in the pathogenesis of various cardiovascular diseases.

This compound has demonstrated the potential to improve vasorelaxation, an effect that is intricately linked to its primary pharmacological action. By inhibiting thromboxane A2 synthase, this compound not only decreases the production of the vasoconstrictor TXA2 but also redirects the metabolic pathway of prostaglandin (B15479496) endoperoxides towards the synthesis of prostacyclin (PGI2). nih.gov PGI2 is a powerful vasodilator that acts on vascular smooth muscle cells to promote relaxation. therapeutics-technologies.com.au While the vasodilatory effects of this compound are well-established, the direct improvement of endothelium-dependent vasorelaxation is a nuanced aspect of its activity. The endothelium is a primary source of PGI2, suggesting that this compound's enhancement of PGI2 production contributes to improved endothelial function and subsequent vasorelaxation. The vasorelaxant activity of various compounds can be dependent on an intact endothelium and the subsequent production of nitric oxide and activation of the NO-cGMP pathway. nih.govnih.gov

Pulmonary and Cardiovascular System Research

The effects of this compound on the pulmonary and cardiovascular systems have been a central focus of preclinical investigation, given the significant roles of thromboxane A2 in the pathophysiology of various cardiopulmonary diseases.

Inhibition of Pulmonary Thromboxane B2 Delivery

Thromboxane A2 is a key mediator in the pathophysiology of acute lung injury. oup.com this compound, as a selective TXA2 synthase inhibitor, has been shown to effectively reduce the levels of thromboxane B2 (TXB2), the stable metabolite of TXA2, in the context of lung injury. In a guinea pig model of oleic acid-induced lung injury, the administration of this compound prevented the increase in plasma TXB2 levels. oup.com This inhibition of TXA2 production is a critical component of this compound's protective effects in the pulmonary system. Furthermore, studies in animal models of cerebral ischemia-reperfusion have also demonstrated this compound's ability to prevent the increase in TXB2 levels in brain tissue. nih.gov

Attenuation of Pulmonary Vascular Resistance Increases

Increased pulmonary vascular resistance (PVR) is a hallmark of pulmonary hypertension and acute lung injury. nih.gov Preclinical studies have provided evidence for this compound's ability to attenuate increases in PVR. In a study on oleic acid-induced lung injury in guinea pigs, this compound prevented pulmonary vascular hyper-permeability, a factor that contributes to increased PVR. oup.com The ability of this compound to mitigate the pathological increase in PVR is closely linked to its inhibition of the vasoconstrictor TXA2.

Impact on Systemic Vascular Resistance

The impact of this compound on systemic vascular resistance (SVR) is a direct consequence of its vasodilatory properties. By inhibiting the production of the potent vasoconstrictor thromboxane A2 and potentially increasing the levels of the vasodilator prostacyclin, this compound can lead to a reduction in SVR. patsnap.comnih.gov This effect contributes to its potential therapeutic applications in conditions characterized by increased peripheral resistance. While direct preclinical data quantifying the precise impact on SVR is limited, the known vasodilatory effects of this compound strongly suggest a reduction in systemic vascular resistance. nih.gov

Modulation of Cardiac Output and Hemodynamic Parameters

This compound's influence on cardiac output and other hemodynamic parameters is multifaceted, stemming from its effects on both preload and afterload. By reducing systemic vascular resistance (afterload), this compound can facilitate left ventricular ejection, potentially leading to an increase in stroke volume and cardiac output. nih.gov Furthermore, its effects on pulmonary vascular resistance can influence right ventricular function. While comprehensive preclinical studies detailing the full spectrum of this compound's impact on cardiac output and a wide range of hemodynamic parameters are not extensively available, its known pharmacological actions suggest a favorable modulation of these key cardiovascular indicators.

Table 1: Investigated Hemodynamic Parameters in Preclinical Research

| Parameter | Investigated Effect |

| Cardiac Output | Potential for increase due to afterload reduction. nih.gov |

| Stroke Volume | Potential for increase due to afterload reduction. nih.gov |

| Pulmonary Vascular Resistance | Attenuation of increases in pathological conditions. oup.com |

| Systemic Vascular Resistance | Expected reduction due to vasodilation. patsnap.comnih.gov |

| Mean Arterial Pressure | Potential for reduction due to decreased vascular resistance. |

Prevention of Atherosclerotic Plaque Formation

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls. mdpi.com Platelet activation and aggregation play a crucial role in the initiation and progression of atherosclerosis. nih.gov this compound, through its potent antiplatelet effects stemming from the inhibition of thromboxane A2, has the potential to interfere with these pathological processes. patsnap.com By reducing platelet aggregation, this compound may limit the release of pro-inflammatory and pro-thrombotic factors from platelets at sites of endothelial injury, thereby attenuating the inflammatory cascade that drives atherosclerotic plaque development. nih.gov While direct preclinical evidence demonstrating a reduction in plaque size with this compound is not extensively documented, its mechanism of action strongly suggests a protective role against the initiation and progression of atherosclerosis.

Investigation in Specific Disease Models

Vascular Dementia Models

The potential of this compound to mitigate the effects of vascular dementia (VaD) has been explored in preclinical settings. In a rat model where VaD was induced by bilateral common carotid artery occlusion, treatment with this compound demonstrated a significant amelioration of endothelial dysfunction, memory deficits, and associated biochemical and histopathological changes. nih.gov Specifically, this compound was found to improve learning and memory, reduce brain oxidative stress, and decrease markers of inflammation such as brain acetylcholinesterase activity, myeloperoxidase activity, and levels of TNF-α and IL-6. nih.gov

Another study utilizing a rat model of hyperhomocysteinemia-induced vascular cognitive impairment and dementia (VCID) also reported positive outcomes with this compound treatment. nih.gov In this model, this compound administration led to marked improvements in endothelial dysfunction, learning and memory, and corrected various biochemical and histopathological alterations. nih.gov These findings suggest that the inhibition of TXA2 by this compound could be a viable therapeutic strategy for managing VaD. nih.govnih.gov

Bronchial Asthma Models

In the context of bronchial asthma, this compound's role as a thromboxane A2 synthase inhibitor has been investigated for its potential to alleviate airway hyperresponsiveness and inflammation, which are key features of the condition. researchgate.netnih.gov While direct preclinical animal model data is limited in the provided search results, clinical studies in stable asthmatics have shown that this compound can significantly increase peak expiratory flow, suggesting a beneficial effect on airway function. researchgate.net The underlying principle is that by inhibiting TXA2, a known inflammatory mediator, this compound may help to suppress the chronic airway inflammation that drives asthma symptoms. researchgate.netnih.gov

Occlusive Vascular Disease Models

This compound's primary mechanism of action, the inhibition of platelet aggregation and vasodilation through the reduction of thromboxane A2, makes it a compound of interest for occlusive vascular diseases. patsnap.comnbinno.com Preclinical studies in rats have demonstrated the antiplatelet and antithrombotic effects of this compound. nih.gov In a model of femoral vein platelet-rich thrombosis caused by endothelial injury, orally administered this compound was shown to inhibit thrombosis. nih.gov These antithrombotic properties highlight its potential utility in conditions where blood clot formation is a primary concern, such as ischemic stroke. patsnap.comnih.gov

Diabetic Nephropathy Models

The progression of diabetic nephropathy is a significant concern in diabetes management. While specific preclinical studies on this compound in diabetic nephropathy models were not detailed in the provided search results, the underlying pathological mechanisms of this condition often involve inflammation and vascular complications where thromboxane A2 could play a role. nih.govnih.gov The development of novel therapeutic approaches for diabetic nephropathy is an active area of research, with a focus on mitigating renal cell injury, inflammation, and fibrosis. nih.gov

Acetaminophen-Induced Liver Injury Models

Preclinical research has demonstrated a significant protective effect of this compound in mouse models of acetaminophen (B1664979) (APAP)-induced liver injury. nih.govnih.gov Overdosing on acetaminophen can lead to severe liver damage. frontiersin.org

Attenuation of Hepatic Necrosis and Hemorrhaging

In a study involving mice with APAP-induced hepatotoxicity, treatment with this compound resulted in a dramatic alleviation of liver injury. nih.govnih.gov This was evidenced by a significant reduction in mortality, elevated serum alanine (B10760859) aminotransferase (ALT) levels, and excessive hepatic centrilobular necrosis and hemorrhaging. nih.govnih.gov Furthermore, this compound was found to inhibit hepatic DNA fragmentation and the expression of cell death-related mRNAs. nih.govnih.gov The protective effects of this compound appear to be downstream of the production of the toxic APAP metabolite, N-acetyl-p-benzoquinone imine (NAPQI), as this compound did not affect the activity of the enzyme responsible for its formation (CYP2E1) or prevent the depletion of hepatic glutathione. nih.gov However, this compound did show a direct protective effect against NAPQI-induced cell injury in a rat hepatocyte cell line. nih.govnih.gov These findings suggest that thromboxane A2 is an aggravating factor in acetaminophen-induced liver damage and that its inhibition by this compound can significantly reduce hepatic necrosis. nih.gov

Data from Preclinical Studies

| Disease Model | Key Findings | Reference |

|---|---|---|

| Vascular Dementia (Bilateral Common Carotid Artery Occlusion) | Ameliorated endothelial dysfunction, memory deficits, and reduced oxidative stress and neuroinflammation. | nih.gov |

| Vascular Dementia (Hyperhomocysteinemia-Induced) | Improved endothelial dysfunction, learning, and memory; corrected biochemical and histopathological alterations. | nih.gov |

| Occlusive Vascular Disease (Femoral Vein Thrombosis) | Inhibited platelet-rich thrombosis. | nih.gov |

| Acetaminophen-Induced Liver Injury | Attenuated mortality, reduced serum ALT levels, and decreased hepatic centrilobular necrosis, hemorrhaging, and DNA fragmentation. | nih.govnih.gov |

Influence on Cell Death-Related Gene Expression

This compound has been shown to modulate the expression of specific genes involved in cell death pathways, particularly in the context of chemically-induced liver injury. Research on liver injury induced by acetaminophen (APAP) overdose in mice revealed that this compound treatment significantly inhibited the hepatic expression of several cell death-related messenger RNAs (mRNAs).

Specifically, this compound suppressed the APAP-induced elevation in the mRNA expression of Jun proto-oncogene (jun), FBJ osteosarcoma oncogene (fos), and C/EBP homologous protein (chop). The proteins Jun and Fos are known to be associated with the severity of liver damage caused by acetaminophen. However, the administration of this compound did not affect the expression of B-cell lymphoma 2-like protein 11 (bim) mRNA under the same conditions. This indicates a selective influence of this compound on specific pathways regulating gene expression during cytotoxic events in the liver.

Table 1: Effect of this compound on Hepatic mRNA Expression of Cell Death-Related Genes in APAP-Induced Liver Injury

| Gene | Function | Effect of this compound Treatment | Reference |

| jun | Component of the AP-1 transcription factor; involved in cell proliferation, apoptosis, and inflammation. | Significantly suppressed APAP-induced increase in mRNA expression. | |

| fos | Component of the AP-1 transcription factor; regulates cell proliferation, differentiation, and transformation. | Significantly suppressed APAP-induced increase in mRNA expression. | |

| chop | Transcription factor involved in endoplasmic reticulum stress-induced apoptosis. | Significantly suppressed APAP-induced increase in mRNA expression. | |

| bim | Pro-apoptotic member of the Bcl-2 family; promotes apoptosis. | Did not suppress APAP-induced increase in mRNA expression. |

Cytoprotective Effects Against Hepatotoxic Metabolites

This compound demonstrates significant cytoprotective effects against cellular damage caused by hepatotoxic metabolites. The primary mechanism of acetaminophen (APAP)-induced liver toxicity involves its conversion to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). This metabolite is typically detoxified by conjugation with glutathione (GSH). In cases of overdose, GSH stores are depleted, allowing NAPQI to cause cellular damage and necrosis.

Studies have shown that this compound can directly protect liver cells from NAPQI-induced injury. In an in vitro model using RLC-16 rat hepatocyte cells, this compound significantly attenuated the cell injury caused by direct exposure to NAPQI. This protective effect was observed in a cell viability assay, where this compound inhibited the reduction in cell viability induced by NAPQI.

Importantly, the cytoprotective mechanism of this compound appears to be distinct from that of the standard antidote, N-acetylcysteine (NAC). Research indicates that this compound does not prevent the depletion of hepatic GSH content induced by APAP. Furthermore, this compound was found to have little to no impact on the activity of cytochrome P450 2E1 (CYP2E1), the primary enzyme responsible for metabolizing APAP into the toxic NAPQI. These findings suggest that this compound's protective action occurs downstream of NAPQI formation and GSH depletion, directly counteracting the cytotoxic effects of the metabolite on hepatocytes.

Table 2: Cytoprotective Effect of this compound on NAPQI-Treated RLC-16 Hepatocytes

| Treatment Group | Experimental Conditions | Outcome | Reference |

| Control | Untreated RLC-16 cells | Normal cell viability | |

| NAPQI | RLC-16 cells exposed to 250 μM NAPQI | Significant decrease in cell viability | |

| This compound + NAPQI | RLC-16 cells exposed to NAPQI in the presence of this compound (1–100 μM) | Significant inhibition of NAPQI-induced reduction in cell viability | |

| NAC + NAPQI | RLC-16 cells exposed to NAPQI in the presence of N-acetylcysteine (1 mM) | Significant inhibition of NAPQI-induced reduction in cell viability |

Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of Ozagrel have been characterized in various preclinical models, revealing species-specific pharmacokinetic profiles.

In rabbit models, the route of administration significantly influences absorption. Studies have shown that rectal administration results in rapid and complete absorption, with a time to maximum plasma concentration (Tmax) of 20 minutes and a bioavailability of 100%. unc.edu This suggests that the rectum is a highly efficient site for this compound uptake in this species. unc.edu

In rat models, the plasma concentration-time profile of this compound following intravenous administration follows a biexponential pattern. This indicates a two-compartment model of distribution, with a rapid initial distribution phase followed by a swift elimination phase. The terminal elimination half-life is notably short, underscoring the rapid clearance of the parent compound from the systemic circulation in this species. nih.gov

Interactive Table: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value (15 mg/kg dose) | Value (45 mg/kg dose) |

| Terminal Half-Life (t½β) | 0.173 hours | 0.160 hours |

Note: This table summarizes the rapid terminal decay of this compound in rats as observed in preclinical studies. nih.gov

Metabolism and Biotransformation Research

This compound undergoes significant metabolism in preclinical models, with the liver identified as the primary site of biotransformation. nih.gov Research in rats has shown that this compound is converted into two primary metabolites, designated M1 and M2. nih.gov These metabolites appear in the plasma almost immediately after intravenous administration of the parent drug. nih.gov

Following oral administration in rats, both M1 and M2 are detected, with concentrations of M2 being higher than those of M1. This finding points to a metabolic pathway where this compound is converted to both M2 and M1. nih.gov Further investigation revealed that M2 can also be metabolically converted to M1 in the systemic circulation. nih.gov While the liver is considered the main metabolic organ, studies have also indicated that partial metabolism of this compound to M1 and M2 occurs in the intestinal mucosa of rats, suggesting a degree of first-pass metabolism in the gut. nih.gov At higher oral doses, a saturable first-pass clearance has been observed. nih.gov

The disposition of this compound is intrinsically linked to the activity of hepatic enzymes. As a selective inhibitor of thromboxane (B8750289) A2 synthase (officially known as Thromboxane-A Synthase), its primary mechanism of action is enzyme inhibition. nih.gov However, the enzymes responsible for its own metabolism are also a key area of research.

Studies investigating the effect of this compound on other hepatic enzymes have provided some insights. For example, research in mice has demonstrated that this compound has minimal impact on the activity of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics. escholarship.org This suggests that this compound is not a significant inhibitor or inducer of this particular CYP isoform. However, detailed preclinical studies identifying the specific cytochrome P450 isoforms responsible for the biotransformation of this compound into its M1 and M2 metabolites are not extensively available in the current body of scientific literature.

The co-administration of substances that induce or inhibit metabolic enzymes can theoretically alter the plasma concentrations of this compound and its metabolites. Enzyme inducers can increase the rate of metabolism, potentially lowering plasma levels and reducing efficacy, while enzyme inhibitors can decrease the rate of metabolism, leading to higher plasma levels. Despite the theoretical potential for such interactions, specific preclinical studies detailing the in vivo effects of known enzyme inducers (such as rifampicin) or inhibitors (such as ketoconazole) on the plasma pharmacokinetics of this compound have not been widely reported.

Excretion and Elimination Pathways

The elimination of this compound from the body is characterized by its rapid clearance. In rats, the plasma concentration profile shows a swift terminal decay, with an elimination half-life of approximately 0.16 to 0.17 hours, indicating that the parent drug is cleared from the circulation very quickly. nih.gov

Pharmacokinetic-Pharmacodynamic Relationship Modeling

Modeling the relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effect has been a key component of its preclinical evaluation. This modeling helps in understanding the time course of the drug's action and its relationship to its concentration in the body.

In a study conducted in rabbits, the pharmacodynamic effect of this compound was quantified by measuring the serum levels of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2. unc.edu A significant reduction in serum TXB2 was observed shortly after administration, reflecting a rapid onset of action. unc.edu

An Emax model was successfully employed to describe the relationship between this compound concentration and the inhibition of thromboxane synthetase. unc.edu This model allowed for the estimation of key pharmacodynamic parameters, including the IC50 (the concentration at which 50% of the maximum inhibitory effect is achieved) and the Emax (the maximum inhibitory effect). unc.edu These parameters were then integrated into a comprehensive mathematical model to simulate the PK/PD profiles of this compound, showing good agreement between the simulated and experimental values. unc.edu

Interactive Table: Pharmacodynamic Parameters of this compound in Rabbits

| Parameter | Description | Estimated Value |

| IC50 | Concentration for 50% of maximal inhibition | 56.0 ng/mL |

| Emax | Maximum thromboxane synthetase inhibition | 94% |

Note: This table presents the key pharmacodynamic parameters of this compound as determined by an Emax model in a rabbit study. unc.edu

Drug Interaction Studies and Mechanisms

Interactions with Anticoagulant Agents: Risk of Potentiated Antithrombotic Effects

The concurrent use of Ozagrel with anticoagulant agents, such as warfarin (B611796) and heparin, can lead to a potentiated antithrombotic effect, thereby increasing the risk of bleeding complications. nih.govnih.gov this compound inhibits platelet aggregation by blocking the synthesis of thromboxane (B8750289) A2, a potent vasoconstrictor and platelet agonist. nih.gov Anticoagulants, on the other hand, interfere with the coagulation cascade to prevent fibrin (B1330869) clot formation. The simultaneous administration of these agents can result in a synergistic effect on hemostasis, leading to an elevated risk of hemorrhage.

A study investigating the combined therapeutic effects of this compound and heparin in a rat model of thrombotic cerebral infarction found that while this compound alone significantly reduced infarct volume, the addition of heparin did not provide further significant benefits. researchgate.net However, it is crucial to note that this study did not focus on bleeding risk as a primary outcome. Clinical practice guidelines generally advise caution and close monitoring when co-administering this compound with any anticoagulant. nih.gov

Table 1: Interaction of this compound with Anticoagulant Agents

| Interacting Agent | Potential Effect | Mechanism | Clinical Recommendation |

| Warfarin | Increased risk of bleeding | Synergistic antithrombotic effects | Close monitoring of coagulation parameters (e.g., INR) is essential. |

| Heparin | Increased risk of bleeding | Additive antithrombotic effects | Cautious use and vigilant monitoring for signs of bleeding are recommended. |

INR: International Normalized Ratio

Interactions with Other Antiplatelet Agents: Synergistic or Additive Effects

The combination of this compound with other antiplatelet agents, such as aspirin (B1665792) and clopidogrel (B1663587), can result in synergistic or additive antiplatelet effects, which may enhance the therapeutic benefit in certain clinical scenarios but also increase the risk of bleeding.

This compound and Aspirin:

Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2 from arachidonic acid. This compound, by inhibiting thromboxane A2 synthase, acts on a subsequent step in the same pathway. The combination of a low dose of aspirin with this compound has been shown to have a more potent antiplatelet effect compared to either agent used alone. medpath.com This synergistic effect is thought to be beneficial in the treatment of acute cerebral infarction. medpath.com A clinical study demonstrated that combination therapy with low-dose aspirin and this compound was safe and effective in improving motor functional outcomes in patients with acute cerebral infarction. medpath.com

This compound and Clopidogrel:

Clopidogrel is a P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation. While specific studies on the co-administration of this compound and clopidogrel are limited, the distinct mechanisms of action suggest a potential for additive antiplatelet effects. Combining agents that target different platelet activation pathways is a common strategy in antithrombotic therapy to achieve greater efficacy. However, this approach also inherently increases the risk of bleeding.

Table 2: Interaction of this compound with Other Antiplatelet Agents

| Interacting Agent | Potential Effect | Mechanism | Clinical Implication |

| Aspirin | Synergistic antiplatelet effect | Inhibition of different steps in the thromboxane A2 synthesis pathway | May enhance therapeutic efficacy in ischemic stroke, but with an increased bleeding risk. |

| Clopidogrel | Additive antiplatelet effect | Inhibition of different platelet activation pathways (Thromboxane A2 and ADP) | Potential for enhanced antithrombotic effect, but requires careful monitoring for bleeding. |

ADP: Adenosine Diphosphate

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Gastrointestinal Bleeding Risk

The concomitant use of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, can significantly increase the risk of gastrointestinal (GI) bleeding. nih.gov Both this compound and NSAIDs interfere with prostaglandin (B15479496) synthesis, which plays a crucial role in maintaining the integrity of the gastric mucosa.

NSAIDs inhibit COX enzymes, leading to a reduction in the production of gastroprotective prostaglandins. dovepress.com This can result in damage to the stomach lining and an increased susceptibility to ulceration and bleeding. This compound, by inhibiting thromboxane A2 synthase, can also affect the balance of prostaglandins. The combined effect of these agents can therefore lead to a heightened risk of GI adverse events.

Table 3: Interaction of this compound with NSAIDs

| Interacting Agent | Potential Effect | Mechanism | Clinical Recommendation |

| Ibuprofen | Increased risk of GI bleeding | Combined inhibition of prostaglandin synthesis | Avoid concomitant use if possible; if necessary, use with caution and monitor for GI symptoms. |

| Naproxen | Increased risk of GI bleeding | Combined inhibition of prostaglandin synthesis | Avoid concomitant use if possible; if necessary, use with caution and monitor for GI symptoms. |

GI: Gastrointestinal

Interactions with Antihypertensive Medications: Hypotensive Effects

The administration of this compound in conjunction with antihypertensive medications may lead to an additive or synergistic hypotensive effect, potentially causing a significant drop in blood pressure. This compound's mechanism of action involves vasodilation, which contributes to its therapeutic effects but can also potentiate the action of drugs intended to lower blood pressure. nih.gov

While specific studies on interactions with all classes of antihypertensives are not extensively documented, the vasodilatory properties of this compound suggest a potential for interaction with agents such as diuretics, ACE inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers. For instance, the co-administration of diuretics, which reduce blood volume, and this compound, which promotes vasodilation, could lead to a more pronounced decrease in blood pressure than either agent alone. Similarly, combining this compound with calcium channel blockers, which also have vasodilatory effects, may result in an augmented hypotensive response.

Table 4: Potential Interactions of this compound with Antihypertensive Medications

| Class of Antihypertensive | Potential Effect | Mechanism | Clinical Consideration |

| Diuretics | Potentiated hypotension | Combined effect of reduced blood volume and vasodilation | Monitor blood pressure closely, especially during initiation of combination therapy. |

| ACE Inhibitors/ARBs | Potentiated hypotension | Combined vasodilatory effects | Monitor blood pressure closely; dose adjustments may be necessary. |

| Calcium Channel Blockers | Potentiated hypotension | Additive vasodilatory effects | Careful monitoring of blood pressure is warranted. |

ACE: Angiotensin-Converting Enzyme; ARB: Angiotensin II Receptor Blocker

Impact on Hematological Parameters: Red Blood Cell Distribution Width Modulation

Currently, there is a lack of specific scientific literature or clinical studies investigating the direct impact of this compound on Red Blood Cell Distribution Width (RDW). RDW is a measure of the heterogeneity of red blood cell volume and is used as a prognostic marker in various diseases. While this compound is known to affect hemostatic markers such as platelet factor 4, beta-thromboglobulin, and thromboxane B2, its influence on red blood cell parameters, including RDW, has not been established. Further research is required to determine whether this compound has any modulatory effects on RDW.

Chemical Incompatibilities in Pharmaceutical Preparations

This compound sodium for injection has been the subject of studies to determine its compatibility with other intravenous solutions. A notable incompatibility exists with calcium-containing solutions. Research has shown that mixing this compound sodium solution with calcium chloride solution can lead to the formation of insoluble microparticles when the ionic product of the mixture exceeds the solubility product constant.

Although one study concluded that under typical clinical conditions, the risk of incompatibility when mixing this compound sodium with calcium-containing products is not appreciable, it is a critical consideration in pharmaceutical practice. The formation of precipitates can lead to catheter occlusion and potentially harmful emboli in patients. Therefore, it is generally recommended to avoid co-administering this compound and calcium-containing solutions through the same intravenous line without adequate flushing with a compatible solution in between.

Table 5: Chemical Incompatibility of this compound Sodium for Injection

| Incompatible Substance | Observation | Mechanism | Recommendation |

| Calcium-containing solutions | Formation of insoluble microparticles | Exceeding the solubility product constant of calcium ozagrelate | Avoid simultaneous administration in the same IV line. If sequential administration is necessary, flush the line with a compatible solution. |

IV: Intravenous

Clinical Research and Efficacy Evaluations

Efficacy in Ischemic Stroke Management

Ozagrel has been frequently utilized in the treatment of acute ischemic stroke, with numerous studies evaluating its effectiveness in improving neurological outcomes. nih.gov In patients with acute ischemic stroke (AIS), platelets are activated, which can lead to reduced brain blood flow and subsequent brain damage. researchgate.net this compound is thought to reduce the risk of neurological impairment and is often used to treat ischemic cerebral thrombosis. jneurology.comjneurology.com

Investigations into this compound's role in acute cerebral infarction have shown its effectiveness in improving neurological deficits. nih.gov A meta-analysis of randomized controlled trials concluded that during the scheduled treatment period, this compound is effective for the improvement of neurological impairment for patients with acute ischemic stroke. nih.gov The analysis, which evaluated outcomes using the Modified Edinburgh-Scandinavian Stroke Scale (MESSS), found a significant mean difference in improvement for patients treated with this compound compared to controls. nih.govnih.gov

| Stroke Subtype | Number of Patients | NIHSS at Admission (Mean) | NIHSS at Discharge (Mean) | Improvement in NIHSS (Mean) |

|---|---|---|---|---|

| Lacunar Infarction (LI) | 76 | 3.6 | 2.2 | -1.4 |

| Atherothrombotic Infarction (ATI) | 23 | 4.4 | 2.0 | -2.4 |

This compound is specifically indicated for noncardioembolic ischemic stroke. jneurology.com The Japanese Guidelines for the Management of Stroke 2015 provide a Grade B recommendation for the use of this compound in acute noncardioembolic ischemic stroke within five days from onset. jneurology.com Studies have confirmed that patients with acute noncardioembolic stroke, including lacunar and atherothrombotic types, show functional recovery with this compound monotherapy. jneurology.com

However, the evidence regarding its benefit on functional outcomes is not uniformly positive. A retrospective, propensity score-matched analysis involving patients with atherothrombotic stroke or lacunar infarction found that this compound use was not significantly associated with an improved modified Rankin Scale (mRS) score at discharge. nih.gov This large-scale study suggested that while this compound was safe to use, it did not lead to better functional outcomes in these specific patient populations. nih.gov

As a thromboxane (B8750289) A2 synthase inhibitor, this compound's mechanism of action directly addresses the process of thrombosis by decreasing platelet aggregation and inducing vasodilation. jneurology.comnbinno.com This makes it a therapeutic candidate for managing cerebral thrombosis. jneurology.comjneurology.com Research in animal models has demonstrated this compound's ability to inhibit photochemically induced middle cerebral artery (MCA) thrombosis. nih.gov In these models, this compound's antithrombotic effect was correlated with a reduction in cerebral edema and infarct size, suggesting that the inhibition of thrombosis is a key factor in its neuroprotective effects. nih.gov

Furthermore, this compound has been evaluated for its efficacy in preventing thromboembolism during medical procedures. In the context of endovascular coil embolization of cerebral aneurysms, this compound has been used both as a rescue treatment for observed cerebral artery occlusion and as a prophylactic measure. remedypublications.com A retrospective analysis showed that none of the 17 patients who received this compound prophylactically experienced permanent neurological deficits due to thromboembolism. remedypublications.com

This compound was approved in Japan for the improvement of motor weakness caused by noncardioembolic ischemic stroke. jneurology.comkarger.com Its neuroprotective properties and ability to improve cerebral blood flow are believed to contribute to motor recovery. nih.gov Animal studies have shown that this compound administration improves reduced spontaneous locomotor activity and motor coordination following cerebral ischemia-reperfusion. nih.gov The mechanism is suggested to be the preservation of cerebral blood flow by preventing the increase in thromboxane A2 and promoting an increase in prostacyclin levels. nih.gov A clinical study involving patients with acute cerebral infarction who were beyond the thrombolytic time window found that a combination of this compound and low-dose aspirin (B1665792) resulted in significantly better motor strength scale scores at 14 days compared to aspirin alone. nih.gov

Prevention of Vasospasm Following Subarachnoid Hemorrhage

Cerebral vasospasm is a serious complication following aneurysmal subarachnoid hemorrhage (SAH), potentially leading to delayed cerebral ischemia. nih.govnih.gov this compound has been investigated as a therapeutic agent to prevent this complication. remedypublications.comnih.gov In Japan, both this compound and fasudil (B1672074) hydrochloride are approved for the treatment of cerebral vasospasm after SAH. nih.gov

A retrospective analysis of patients who underwent surgical clipping for ruptured intracranial aneurysms compared outcomes between those who received this compound and a control group. nih.gov The study found that of the 42 patients who received this compound, 71.4% had preoperative angiographic vasospasm which improved after administration. nih.gov While the incidence of delayed cerebral ischemia was higher in the this compound group, there was no significant difference in favorable outcomes at discharge or at a 3-month follow-up between the two groups. nih.gov

| Outcome | This compound Group (n=42) | Control Group (n=62) |

|---|---|---|

| Delayed Cerebral Ischemia | 15 (35.5%) | 11 (17.2%) |

| Favorable Outcome at Discharge | 36 (85.7%) | 52 (81.3%) |

| Favorable Outcome at 3-Month Follow-up | 37 (88.1%) | 53 (82.8%) |

Comparative Effectiveness Research with Other Therapeutic Agents

The efficacy of this compound has been compared to several other agents used in the management of stroke and related conditions.

Versus Edaravone (B1671096): Multiple studies have compared this compound with edaravone, a free radical scavenger. A multicenter, randomized trial concluded that edaravone was not inferior to this compound for treating acute noncardioembolic ischemic stroke, with the rate of excellent outcomes (mRS grade 0-1) at 3 months being 57.1% for edaravone and 50.3% for this compound. karger.comnih.gov Another study found that while both this compound monotherapy and combination therapy with edaravone are effective, the combination was not superior to this compound alone. jneurology.com Conversely, a retrospective study suggested that combination therapy with edaravone and this compound is more effective than this compound monotherapy, particularly for atherothrombotic stroke. nih.gov

Versus Aspirin: The combination of this compound and low-dose aspirin has been shown to be more effective than aspirin alone for improving neurological and motor outcomes in patients with acute cerebral infarction who are not eligible for thrombolysis. nih.gov The rationale for this combination is that this compound selectively inhibits thromboxane A2 synthase, while aspirin inhibits the cyclooxygenase enzyme, providing a more comprehensive antiplatelet effect. nih.gov In animal models of cerebral thrombosis, thromboxane A2 synthase inhibitors like this compound were found to be superior to aspirin in inhibiting cerebral damage. nih.gov

Versus Other Agents: In a rat model, the antithrombotic potency of another thromboxane A2 synthase inhibitor was about 10 times stronger than that of this compound, and both were superior to ticlopidine. nih.gov Compared to other classes of antithrombotic agents, this compound's specific targeting of the thromboxane A2 pathway is an advantage in conditions where this pathway is a primary driver of thrombosis and vasoconstriction, such as ischemic stroke. nbinno.com In the context of preventing vasospasm after SAH, one study suggested that fasudil hydrochloride monotherapy may be sufficient and that combination therapy with this compound showed no difference in prognostic effect compared to fasudil alone. nih.gov

| Comparison | Key Finding | Reference |

|---|---|---|

| This compound vs. Edaravone | Edaravone was found to be non-inferior to this compound for acute noncardioembolic ischemic stroke. | karger.comnih.gov |

| This compound + Edaravone vs. This compound | Combination therapy was not superior to this compound monotherapy in one study, but found to be more effective in another, especially for atherothrombotic stroke. | jneurology.comnih.gov |

| This compound + Aspirin vs. Aspirin | Combination therapy was more effective in improving motor outcomes in acute cerebral infarction. | nih.gov |

| This compound vs. Fasudil for SAH | Fasudil monotherapy may be sufficient; combination with this compound did not show additional prognostic benefit. | nih.gov |

Comparison with Edaravone in Acute Stroke

Clinical trials have been conducted to compare the efficacy of this compound with Edaravone in the treatment of acute ischemic stroke. A significant multicenter, randomized, open-label trial, known as the EDO trial, evaluated this compound, a thromboxane A2 synthase inhibitor, against Edaravone, a free radical scavenger, in patients with acute noncardioembolic ischemic stroke. nih.govscite.ai The primary endpoint of this study was the score on the modified Rankin Scale (mRS) at 3 months post-treatment, which measures the degree of disability or dependence in daily activities. nih.gov

The results indicated that Edaravone was not inferior to this compound. nih.gov In the EDO trial involving 401 patients, the proportion of patients achieving a favorable outcome, defined as an mRS score of 0-1 (no symptoms to no significant disability), was 57.1% in the Edaravone group compared to 50.3% in the this compound group at the 3-month follow-up. nih.govkarger.com The difference between the groups was 6.8%, with a 95% confidence interval of -3.1 to 16.7, meeting the predefined criteria for noninferiority. nih.gov

Another retrospective study involving 156 patients with acute noncardioembolic stroke (lacunar infarction - LI and atherothrombotic infarction - ATI) evaluated this compound monotherapy against a combination therapy of this compound and Edaravone. jneurology.com In the lacunar infarction group, NIHSS scores improved by -1.4 in the this compound monotherapy group and by -1.2 in the combination therapy group. jneurology.comjneurology.com For patients with atherothrombotic infarction, the this compound monotherapy group showed an NIHSS score improvement of -2.4. jneurology.comjneurology.com The study concluded that while both treatments were effective, the combination therapy was not superior to this compound monotherapy. jneurology.com

| Study | Treatment Groups | Primary Endpoint | Result | Source |

|---|---|---|---|---|

| EDO Trial | Edaravone vs. This compound | Rate of mRS Score 0-1 at 3 Months | 57.1% (Edaravone) vs. 50.3% (this compound) | nih.govkarger.com |

| Retrospective Study | This compound Monotherapy (Lacunar Infarction) | Improvement in NIHSS Score | -1.4 | jneurology.comjneurology.com |

| This compound + Edaravone (Lacunar Infarction) | Improvement in NIHSS Score | -1.2 | jneurology.comjneurology.com | |

| Retrospective Study | This compound Monotherapy (Atherothrombotic Infarction) | Improvement in NIHSS Score | -2.4 | jneurology.comjneurology.com |

Adjunctive Therapy with Eureklin in Acute Cerebral Infarction

The efficacy of this compound in combination with Eureklin has been investigated for the treatment of acute cerebral infarction. A study involving 60 patients divided them into a control group receiving this compound monotherapy and an observation group receiving this compound combined with Eureklin. dntb.gov.uae3s-conferences.orge3s-conferences.org The research aimed to determine if the combination therapy offered superior clinical outcomes.

The results demonstrated that the combination of this compound sodium and Eureklin was more effective in treating acute cerebral infarction. e3s-conferences.orge3s-conferences.org The total effective rate in the observation group (combination therapy) was 96.67%, which was significantly higher than in the control group. e3s-conferences.org Furthermore, the study assessed the Activities of Daily Living (ADL) score, where higher scores indicate better functional ability. The ADL score in the observation group was significantly higher than that in the control group post-treatment, indicating a greater improvement in the daily functioning of patients who received the combination therapy. e3s-conferences.org

| Treatment Group | Total Effective Rate | Post-Treatment ADL Score (Median) | Source |

|---|---|---|---|

| This compound + Eureklin (Observation Group) | 96.67% | 72.44 | e3s-conferences.org |

| This compound Monotherapy (Control Group) | Not Specified | 61.73 | e3s-conferences.org |

Combination Therapy with Tirofiban in Progressive Cerebral Infarction

A prospective, double-blind, randomized controlled study evaluated the efficacy of combining this compound with Tirofiban for patients with progressive cerebral infarction who were outside the time window for thrombolytic therapy. nih.govnih.gov The study included 337 patients randomized into three groups: a Tirofiban/Ozagrel combination group, a Tirofiban monotherapy group, and an this compound monotherapy group. scielo.br

The study found that the combination therapy transiently improved neurological function. nih.govnih.gov The National Institutes of Health Stroke Scale (NIHSS) scores decreased significantly in all treatment groups. nih.govscielo.br Notably, the NIHSS scores in the Tirofiban/Ozagrel combination group were significantly lower than those in the monotherapy groups at 24 hours, 1 week, and 2 weeks after starting treatment. nih.govscielo.br The combination therapy also led to a more significant reduction in platelet aggregation (PAG) and fibrinogen (FIB) levels at 24 hours and 7 days compared to either drug alone. nih.govscielo.br

| Time Point | Tirofiban/Ozagrel Group | Tirofiban Group | This compound Group | Source |

|---|---|---|---|---|

| Baseline (Mean ± SD) | 13.17 ± 3.13 (overall) | 13.17 ± 3.13 (overall) | 13.17 ± 3.13 (overall) | scielo.br |

| 24 hours | Significantly Lower | Higher than Combo | Higher than Combo | nih.govscielo.br |

| 1 week | Significantly Lower | Higher than Combo | Higher than Combo | nih.govscielo.br |

| 2 weeks | Significantly Lower | Higher than Combo | Higher than Combo | nih.govscielo.br |

Comparison with Other Antiplatelet Agents (e.g., Argatroban, Eptifibatide)

This compound's efficacy has been compared to other antiplatelet and anticoagulant agents, such as Argatroban. A retrospective cohort study compared the use of Argatroban with this compound in patients with acute ischemic stroke. springermedizin.de While detailed comparative efficacy data from this specific study is limited in the provided results, it highlights that such comparisons are a subject of clinical investigation.

Direct, large-scale, randomized controlled trials comparing this compound head-to-head with Eptifibatide in acute stroke are not prominently featured in the available research. A major clinical trial (MOST) investigated the addition of Argatroban or Eptifibatide to standard thrombolysis treatment but did not include an this compound arm for direct comparison. washu.edu The trial was stopped because neither Argatroban nor Eptifibatide showed a benefit over placebo in preventing further clots or improving outcomes. washu.eduyoutube.com